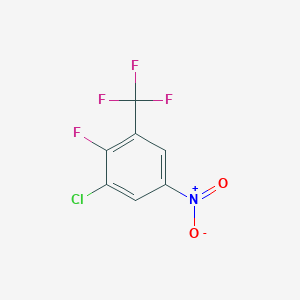

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

CAS No.: 914225-55-1

Cat. No.: VC3345275

Molecular Formula: C7H2ClF4NO2

Molecular Weight: 243.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914225-55-1 |

|---|---|

| Molecular Formula | C7H2ClF4NO2 |

| Molecular Weight | 243.54 g/mol |

| IUPAC Name | 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H |

| Standard InChI Key | DXSHRLNTFMMNIQ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-] |

Introduction

Computed Descriptors:

-

InChIKey: Not available in the provided results.

-

SMILES Notation: Not provided in the search results.

Synthesis

The synthesis of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene typically involves:

-

Nitration Reactions: Introduction of the nitro group onto a benzene ring through electrophilic substitution.

-

Halogenation: Selective chlorination and fluorination may be achieved using reagents like Cl₂ or HF under controlled conditions.

-

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoroiodomethane (CF₃I) or metal-catalyzed reactions.

Specific reaction conditions for this compound are not detailed in the provided sources.

Applications

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene has potential applications in:

-

Pharmaceuticals: The trifluoromethyl group enhances metabolic stability and bioavailability in drug molecules.

-

Agrochemicals: Nitrobenzene derivatives are often used as intermediates in the synthesis of pesticides and herbicides.

-

Material Science: Halogenated aromatic compounds are precursors for advanced materials with specific electronic properties.

Safety and Handling

Due to its halogenated and nitro-functionalized structure, this compound is likely:

-

Toxic if inhaled or ingested.

-

Harmful to aquatic environments due to its persistence.

Proper safety protocols, including the use of gloves, goggles, and fume hoods, are essential when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume